![molecular formula C6H9NO6 B555930 DL-Propargylglycine CAS No. 64165-64-6](/img/structure/B555930.png)
DL-Propargylglycine
Overview
Description
DL-Propargylglycine is a derivative of glycine, characterized by the presence of a propargyl group. It is a racemic mixture of D- and L- isomers of propargylglycine. This compound is known for its role as an irreversible inhibitor of cystathionine γ-lyase, an enzyme involved in the biosynthesis of hydrogen sulfide .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Propargylglycine can be synthesized through various methods. One common approach involves the reaction of glycine with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding this compound as a crystalline powder .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis, starting from readily available raw materials. The process includes condensation, saponification, and hydrolysis steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: DL-Propargylglycine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the propargyl group.
Substitution: The propargyl group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the propargyl group under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various substituted glycine derivatives .
Scientific Research Applications
Scientific Research Applications
1. Amino Acid Metabolism
DL-Propargylglycine is extensively used in studies focusing on amino acid metabolism. It helps researchers explore the biochemical pathways that govern cellular functions and the implications for metabolic disorders. By inhibiting CSE, it allows for the examination of how reduced H₂S levels affect cellular metabolism and signaling pathways .
2. Neuroscience
In neuroscience, this compound is utilized to investigate the role of amino acids in neurotransmission. Research indicates that alterations in H₂S levels can influence mood and anxiety disorders. Studies have shown that inhibiting CSE with this compound can lead to changes in neurotransmitter dynamics, providing insights into potential therapeutic approaches for conditions such as depression .
3. Cardiovascular Research
This compound has been shown to have protective effects against myocardial injury induced by chronic intermittent hypoxia (CIH), a condition associated with obstructive sleep apnea. In animal models, it has been observed that administration of this compound reduces oxidative stress and apoptosis in cardiac tissues, suggesting its potential as a therapeutic agent in cardiovascular diseases .
4. Renal Function Studies
Research indicates that this compound can mitigate renal injury associated with hypertension induced by angiotensin II. In rodent models, it has been demonstrated to lower blood pressure and reduce proteinuria while also increasing kidney weight due to enhanced tubular cell proliferation. This suggests a complex interplay between H₂S signaling and renal health .
5. Biochemical Assays
The compound is frequently employed in biochemical assays aimed at measuring enzyme activity. By acting as an inhibitor, this compound aids in identifying enzyme inhibitors and activators, which is crucial for drug discovery processes .
6. Plant Biology
In agricultural research, this compound is used to study the effects of amino acids on plant growth and development. Its application has contributed to advancements in understanding how amino acid modulation can improve crop resilience and yield under stress conditions .
Case Studies
Mechanism of Action
DL-Propargylglycine exerts its effects primarily by inhibiting the enzyme cystathionine γ-lyase. This enzyme is responsible for the production of hydrogen sulfide from L-cysteine. By inhibiting this enzyme, this compound reduces the levels of endogenous hydrogen sulfide, which has various physiological effects . The inhibition is irreversible, meaning that the enzyme is permanently inactivated once it reacts with this compound .
Comparison with Similar Compounds
Propargylglycine: The non-racemic form of DL-Propargylglycine.
L-Propargylglycine: The L-isomer of propargylglycine.
D-Propargylglycine: The D-isomer of propargylglycine.
Uniqueness: this compound is unique due to its racemic nature, providing a mixture of both D- and L- isomers. This characteristic can influence its biological activity and interactions compared to its individual isomers .
Biological Activity
DL-Propargylglycine (PAG) is a well-known inhibitor of cystathionine γ-lyase (CSE), an enzyme involved in the synthesis of hydrogen sulfide (H₂S), which plays a crucial role in various physiological processes. This article explores the biological activity of PAG, highlighting its mechanisms, effects on different biological systems, and implications for therapeutic applications.
PAG acts primarily as an irreversible inhibitor of CSE, which leads to a significant reduction in H₂S production. The inhibition occurs through covalent binding to the enzyme, altering its active site and preventing substrate interaction. While PAG is selective for CSE, it also affects other pyridoxal phosphate-dependent enzymes, such as methionine γ-lyase (MGL) and alanine transaminase (ALT), albeit to a lesser extent .
1. Cardiovascular System
Research has demonstrated that PAG can protect against myocardial injury induced by chronic intermittent hypoxia (CIH), a condition commonly associated with obstructive sleep apnea. In studies involving Sprague-Dawley rats, PAG administration resulted in improved left ventricular function and reduced oxidative stress and apoptosis in myocardial tissues .
Parameter | Control Group | CIH Group | CIH + PAG Group |
---|---|---|---|
Left Ventricular Ejection Fraction (LVEF) | Baseline | Decreased | Increased |
Oxidative Stress Levels | Low | High | Reduced |
Apoptosis Indicators | Low | High | Reduced |
2. Gastrointestinal Effects
Inhibition of CSE by PAG has been shown to influence gastrointestinal motility. In rat studies, PAG administration led to smooth muscle depolarization and increased spontaneous motility, indicating that H₂S plays a role in regulating gut function .
Treatment | Effect on Motility |
---|---|
PAG (2 mM) | Increased spontaneous motility |
AOAA (2 mM) | Transient increase |
HA (10 µM) | Hyperpolarization and relaxation |
3. Neuroprotective Effects
PAG has also been investigated for its neuroprotective effects. Studies indicate that inhibiting H₂S synthesis can mitigate neuronal damage during oxidative stress conditions. For instance, PAG's role in reducing endoplasmic reticulum stress has been linked to its protective effects against neurodegeneration .
Case Study 1: Myocardial Injury
A study involving rats subjected to CIH found that PAG treatment significantly improved cardiac function compared to untreated controls. The findings suggest that the protective effects of PAG are mediated through modulation of oxidative stress and apoptosis pathways.
Case Study 2: Gastrointestinal Motility
In another study, the administration of PAG resulted in enhanced colonic motility in rats, demonstrating its potential use in treating gastrointestinal disorders characterized by impaired motility.
Properties
IUPAC Name |
2-aminopent-4-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYHPLMPMRKMPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301033465 | |
Record name | Propargylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301033465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50428-03-0, 64165-64-6 | |
Record name | DL-Propargylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50428-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propargylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050428030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propargyl glycine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21940 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propargylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301033465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-pentynoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-aminopent-4-ynoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPARGYLGLYCINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU67PLJ48R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: DL-Propargylglycine (PAG) acts as an irreversible inhibitor of the enzyme cystathionine γ-lyase (CSE) [, , , , , , ]. CSE is a key enzyme in the endogenous production of hydrogen sulfide (H2S), a gaseous signaling molecule with diverse physiological roles. By inhibiting CSE, PAG reduces H2S production, leading to a range of downstream effects depending on the tissue and physiological context. For example, in blood vessels, PAG-mediated H2S reduction can lead to vasoconstriction and increased blood pressure [, ]. In the liver, PAG administration can exacerbate injury in models of acute liver failure [] and counteract the protective effects of H2S against hepatotoxicity and cirrhosis [].
A: * Molecular Formula: C5H7NO2* Molecular Weight: 113.11 g/mol* Spectroscopic data: While the provided research does not delve into specific spectroscopic details, they do highlight PAG's structural similarity to cysteine, allowing it to interact with CSE's active site [, ].
ANone: The provided research focuses primarily on the biological activity and effects of this compound. It does not offer specific information on its material compatibility, stability under various conditions, or applications beyond its use as a biochemical tool.
A: this compound is not a catalyst itself. It acts as an inhibitor of the enzyme cystathionine γ-lyase (CSE) [, , , , , , ]. Researchers use it to study the physiological roles of CSE and hydrogen sulfide (H2S) in various systems. By blocking H2S production, they can observe the consequences of H2S deficiency in different tissues and disease models.
ANone: The provided research does not provide specific information on computational chemistry, modeling simulations, calculations, or QSAR models related to this compound.
A: While specific SAR studies are not discussed, the research indicates that this compound's structural similarity to cysteine is crucial for its inhibitory activity against CSE [, ]. This suggests that modifications to the molecule's structure, particularly around the thiol and amino groups, could significantly impact its ability to bind CSE and inhibit H2S production.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.